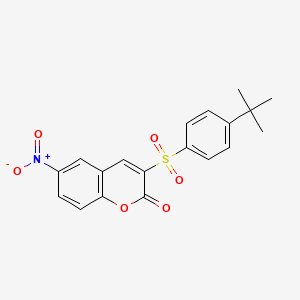
3-(4-Tert-butylphenyl)sulfonyl-6-nitrochromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Tert-butylphenyl)sulfonyl-6-nitrochromen-2-one is a synthetic compound that belongs to the class of chromenone derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Tert-butylphenyl)sulfonyl-6-nitrochromen-2-one typically involves multi-step organic reactions. One common method includes the sulfonylation of 6-nitrochromen-2-one with 4-tert-butylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-(4-Tert-butylphenyl)sulfonyl-6-nitrochromen-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The ester linkage in the chromenone ring can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 3-(4-Tert-butylphenyl)amino-6-nitrochromen-2-one.
Substitution: Various substituted chromenone derivatives.
Hydrolysis: Chromenone carboxylic acids.
科学研究应用
3-(4-Tert-butylphenyl)sulfonyl-6-nitrochromen-2-one is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: Potential therapeutic applications in the treatment of diseases such as cancer and inflammation.
Industry: Used in the development of new materials and as a component in chemical manufacturing processes.
作用机制
The mechanism of action of 3-(4-Tert-butylphenyl)sulfonyl-6-nitrochromen-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular pathways involved in inflammation and cell proliferation, making it a potential candidate for therapeutic applications.
相似化合物的比较
Similar Compounds
- 3-(4-Methylphenyl)sulfonyl-6-nitrochromen-2-one
- 3-(4-Chlorophenyl)sulfonyl-6-nitrochromen-2-one
- 3-(4-Methoxyphenyl)sulfonyl-6-nitrochromen-2-one
Uniqueness
3-(4-Tert-butylphenyl)sulfonyl-6-nitrochromen-2-one is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and interaction with biological targets. This structural feature can enhance the compound’s stability and selectivity in various applications.
生物活性
3-(4-Tert-butylphenyl)sulfonyl-6-nitrochromen-2-one is a synthetic compound that has garnered interest for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a chromenone backbone with a sulfonyl group and a tert-butylphenyl substituent. Its molecular formula is C16H16N2O4S, and it has a molecular weight of approximately 336.37 g/mol. The presence of the nitro group and the sulfonyl moiety suggests potential reactivity and biological activity related to electrophilic mechanisms.
Anticancer Properties
Research indicates that compounds with electrophilic characteristics, such as this compound, can exhibit anticancer activity through the modification of cellular signaling pathways. Electrophilic compounds can covalently modify thiols in proteins, leading to altered protein function and potential induction of apoptosis in cancer cells. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines by targeting redox-sensitive pathways .
Inhibition of NF-kappaB Activation
This compound has been identified as an inhibitor of IkappaB-alpha phosphorylation, which is crucial for the activation of NF-kappaB, a transcription factor involved in inflammatory responses and cancer progression. The compound demonstrated an IC50 value of 10 µM, indicating effective inhibition at relatively low concentrations . This mechanism suggests that it could be beneficial in treating diseases characterized by chronic inflammation or cancer.
In Vitro Studies
In vitro assays have been conducted to assess the cytotoxic effects of this compound on various human cancer cell lines. For example, treatments resulted in significant reductions in cell viability, with mechanisms involving oxidative stress induction and apoptosis confirmed through flow cytometry analysis .
Animal Models
Preliminary studies using animal models have indicated that administration of the compound can lead to decreased tumor growth rates compared to control groups. These findings warrant further investigation into dosage optimization and long-term effects on tumorigenesis .
Data Table: Summary of Biological Activities
属性
IUPAC Name |
3-(4-tert-butylphenyl)sulfonyl-6-nitrochromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6S/c1-19(2,3)13-4-7-15(8-5-13)27(24,25)17-11-12-10-14(20(22)23)6-9-16(12)26-18(17)21/h4-11H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHQBSRQYKZIDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














